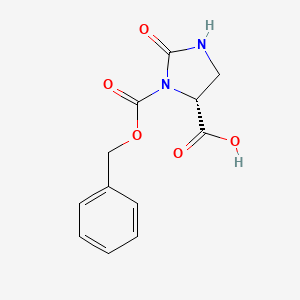

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSUEIZKNBGWGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350826 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634614-25-8 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug development. Its rigidified cyclic structure, derived from (R)-α,β-diaminopropionic acid, makes it a valuable scaffold for the synthesis of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known by its IUPAC name (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid, is a white to off-white solid. While detailed experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 264.23 g/mol | --INVALID-LINK-- |

| CAS Number | 634614-25-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| SMILES | O=C(O)[C@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |

| InChI Key | AYSUEIZKNBGWGN-SECBINFHSA-N | --INVALID-LINK-- |

Note: Quantitative data for melting point, solubility, and optical rotation are not consistently reported in publicly available literature and may vary between batches.

Synthesis

Conceptual Synthetic Workflow

The synthesis can be logically broken down into the following key steps:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Based on established methods for the synthesis of similar imidazolidinones from di-amino acids, a plausible experimental protocol is outlined below. Note: This is a hypothetical protocol and would require optimization.

Step 1: Synthesis of (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid

-

Dissolve (R)-α,β-diaminopropionic acid hydrochloride in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) at 0°C.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution between 9 and 10.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter, wash the solid with cold water, and dry under vacuum to yield (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid.

Step 2: Synthesis of this compound

-

Suspend the N-β-Cbz protected diaminopropionic acid in an inert solvent (e.g., dioxane or THF).

-

Add a phosgene equivalent, such as triphosgene, to the suspension at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Applications

The primary interest in this compound stems from its potential use as a key building block in the synthesis of peptide deformylase (PDF) inhibitors.

Peptide Deformylase as a Drug Target

Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in eukaryotes, PDF represents a highly selective target for the development of novel antibacterial agents.

Role in the Synthesis of PDF Inhibitors

The imidazolidinone scaffold of this compound can serve as a constrained peptidomimetic core in the design of PDF inhibitors. The carboxylic acid functionality provides a handle for further chemical modification, allowing for the introduction of various side chains and metal-chelating groups that are crucial for binding to the active site of the PDF enzyme.

Caption: Workflow for developing PDF inhibitors from the target compound.

Potential Signaling Pathway Involvement

As an intermediate for antibacterial drug candidates, the ultimate biological effect of compounds derived from this compound would be the disruption of bacterial protein synthesis. This leads to bacteriostasis or bactericidal effects, thereby inhibiting bacterial growth and proliferation.

Caption: Proposed mechanism of action for derived PDF inhibitors.

Experimental Protocols for Biological Assays

Assessing the biological activity of compounds derived from this compound would involve enzymatic assays to determine their inhibitory effect on peptide deformylase.

Peptide Deformylase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of PDF by coupling the release of formate to the activity of formate dehydrogenase (FDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PDF activity.

Materials:

-

Purified recombinant peptide deformylase (PDF)

-

Formate dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

N-formyl-Met-Ala-Ser (fMAS) or other suitable peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Test compounds (dissolved in DMSO)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, and FDH.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the PDF enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fMAS substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ values for the test compounds.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel antibacterial agents, particularly as a scaffold for peptide deformylase inhibitors. While further research is needed to fully characterize its physical properties and optimize its synthesis, its structural features make it a compound of high interest for medicinal chemists and drug development professionals. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for future research and development efforts centered on this promising molecule.

Physicochemical Properties of Cbz-Protected Imidazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The protection of the imidazolidinone nitrogen atoms is a crucial step in the synthesis of more complex molecules and for modulating their physicochemical and pharmacological properties. The carboxybenzyl (Cbz) protecting group is a widely used moiety in organic synthesis for the protection of amines due to its stability under various conditions and its facile removal. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Cbz-protected imidazolidinones. While specific biological activity data for this class of compounds is limited in the current literature, this guide aims to serve as a foundational resource for researchers in the field.

Introduction

The imidazolidin-2-one scaffold is a core structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antiviral, antimicrobial, and anticancer activities. The strategic functionalization of the imidazolidinone ring is key to developing novel drug candidates. The use of protecting groups, such as the Cbz group, allows for selective reactions at other positions of the molecule and can influence properties like solubility and crystallinity.[1] This guide focuses on the synthesis and physicochemical characteristics of imidazolidinones where one or both of the nitrogen atoms are protected with a carboxybenzyl group.

Physicochemical Properties

Quantitative physicochemical data for a broad range of Cbz-protected imidazolidinones is not extensively available in the public domain. However, based on the general properties of the Cbz group and the imidazolidinone core, certain characteristics can be inferred. The Cbz group generally increases the lipophilicity of a molecule, which can affect its solubility and permeability. The introduction of the Cbz group also tends to enhance the crystallinity of compounds, which can be advantageous for purification and handling.[1]

Below is a summary of the available data for a representative Cbz-protected imidazolidinone derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Solubility |

| Benzyl 2-oxoimidazolidine-1-carboxylate | Not available | C₁₁H₁₂N₂O₃ | 220.23 | Solid | Not available | Soluble in polar organic solvents |

| (S)-1-Benzyl-2-oxoimidazolidine-4-carboxylic acid | 107747-03-5 | C₁₁H₁₂N₂O₃ | 220.23 | Solid | Not available | Data not available |

| Benzyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate | 1254700-17-8 | C₁₃H₁₆N₂O₃ | 248.28 | Solid | Not available | Data not available |

Note: The lack of extensive data highlights a gap in the current scientific literature.

Synthesis and Characterization

The synthesis of Cbz-protected imidazolidinones typically involves two main strategies: the Cbz protection of a pre-formed imidazolidinone ring or the cyclization of a Cbz-protected precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of Cbz-protected imidazolidinones.

Caption: General synthetic routes to Cbz-protected imidazolidinones.

Experimental Protocols

Protocol 1: Cbz Protection of Imidazolidin-2-one

This protocol describes a general procedure for the N-acylation of an existing imidazolidinone ring.

-

Materials:

-

Imidazolidin-2-one (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

A suitable base (e.g., Triethylamine, Sodium Bicarbonate) (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

-

Procedure:

-

Dissolve imidazolidin-2-one in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Cyclization of an N-Cbz Protected Diamine

This protocol outlines the formation of the imidazolidinone ring from a Cbz-protected precursor.

-

Materials:

-

N-Cbz-1,2-diaminoethane (1.0 eq)

-

Carbonyldiimidazole (CDI) or Triphosgene (0.4 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure:

-

Dissolve N-Cbz-1,2-diaminoethane in the anhydrous solvent under an inert atmosphere.

-

If using triphosgene, add a non-nucleophilic base (e.g., Proton sponge) to the solution.

-

Slowly add a solution of CDI or triphosgene in the same solvent to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

-

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of synthesized Cbz-protected imidazolidinones.

Caption: Workflow for the characterization of Cbz-protected imidazolidinones.

Spectroscopic Data

The characterization of Cbz-protected imidazolidinones relies on standard spectroscopic techniques.

-

¹H NMR: Expect to see characteristic signals for the benzylic protons of the Cbz group (around 5.0-5.3 ppm) and the aromatic protons (around 7.2-7.4 ppm). The protons on the imidazolidinone ring will appear in the aliphatic region, with their chemical shifts and coupling patterns depending on the substitution.

-

¹³C NMR: The carbonyl carbon of the Cbz group typically appears around 155-157 ppm, while the imidazolidinone carbonyl carbon is found further downfield.

-

IR Spectroscopy: A strong absorption band corresponding to the urethane carbonyl of the Cbz group will be present (around 1700-1720 cm⁻¹), in addition to the carbonyl stretch of the imidazolidinone ring (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Cbz-protected imidazolidinone should be observed.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities and associated signaling pathways of Cbz-protected imidazolidinones. While the broader class of imidazolidinone derivatives has been extensively studied and shown to possess a wide array of pharmacological effects, the influence of the Cbz protecting group on these activities has not been systematically investigated.

This represents a promising area for future research. The Cbz group, while often considered a temporary protecting group, can influence the overall lipophilicity, steric profile, and hydrogen bonding capabilities of the parent molecule, which in turn could modulate its interaction with biological targets.

Future studies could involve the synthesis of a library of Cbz-protected imidazolidinones and their screening against various biological targets, such as enzymes and receptors, to elucidate their potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the physicochemical properties, synthesis, and characterization of Cbz-protected imidazolidinones. While general synthetic and analytical methodologies are well-established, there is a clear need for more comprehensive studies to generate a robust dataset of their physicochemical properties and to explore their potential biological activities. The information presented here serves as a valuable starting point for researchers interested in this particular class of compounds and highlights opportunities for further investigation in the field of medicinal chemistry and drug development.

References

Elucidation of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral heterocyclic compound that holds significance as a constrained amino acid analogue and a valuable building block in medicinal chemistry. Its rigidified imidazolidinone core makes it a compelling scaffold for the design of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of its structure, synthesis, and potential applications, adhering to the highest standards of scientific rigor.

Molecular Structure and Properties

This compound, with the IUPAC name (4R)-3-(benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid , is characterized by a five-membered imidazolidinone ring. The stereochemistry at the C4 position is of the (R)-configuration. A benzyloxycarbonyl (Cbz or Z) group is attached to the N3 position, serving as a common protecting group in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 634614-25-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₅ | [1][2] |

| Molecular Weight | 264.23 g/mol | [1][2] |

| Canonical SMILES | C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | [3] |

| InChI Key | AYSUEIZKNBGWGN-SECBINFHSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound typically originates from L-aspartic acid, which provides the necessary carbon backbone and the (R)-stereocenter upon transformation. The synthetic strategy involves the formation of an orthogonally protected (R)-2,3-diaminopropionic acid derivative, followed by cyclization to form the imidazolidinone ring.

General Synthetic Pathway

A plausible synthetic route, inferred from the synthesis of related protected 2,3-diaminopropionic acid derivatives, is outlined below. This pathway represents a logical sequence of reactions commonly employed in the synthesis of such heterocyclic systems.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of an Orthogonally Protected (R)-2,3-Diaminopropionic Acid Derivative

This initial step is crucial and can be achieved from L-aspartic acid through a Curtius or Hofmann rearrangement of a suitably protected aspartic acid derivative to introduce the second amino group. For instance, N-α-Boc-L-aspartic acid can be converted to N-α-Boc-(R)-2,3-diaminopropionic acid. The newly introduced amino group can then be selectively protected with a Cbz group.

Step 2: Cyclization to Form the Imidazolidinone Ring

-

The orthogonally protected (R)-2,3-diaminopropionic acid derivative (e.g., N-α-Boc-N-β-Cbz-(R)-2,3-diaminopropionic acid) is subjected to selective deprotection of the α-amino group (e.g., using trifluoroacetic acid to remove the Boc group).

-

The resulting free α-amino group and the β-Cbz-protected amino group are then cyclized using a carbonylating agent. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures (typically 0 °C to room temperature) would facilitate the formation of the 2-oxo-imidazolidine ring.

-

Following the reaction, standard aqueous work-up and purification by column chromatography or recrystallization would yield the final product.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Benzylic protons (CH₂) of the Cbz group (singlet or AB quartet, ~5.1-5.3 ppm).- Protons on the imidazolidinone ring (multiplets, ~3.5-4.5 ppm).- Carboxylic acid proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Carbonyl carbons of the Cbz group and the imidazolidinone ring (~150-175 ppm).- Carboxylic acid carbonyl carbon (>170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Benzylic carbon of the Cbz group (~67 ppm).- Carbons of the imidazolidinone ring (~40-60 ppm). |

| IR (Infrared) Spectroscopy | - C=O stretching vibrations for the urea and carbamate carbonyls (~1700-1780 cm⁻¹).- C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹).- O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).- N-H stretching (if any residual starting material) (~3200-3400 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M+H]⁺ at m/z 265.07 or [M+Na]⁺ at m/z 287.05. |

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific data on the biological activity of this compound itself. However, the imidazolidin-2-one scaffold is a known pharmacophore present in various biologically active compounds. Derivatives of imidazolidin-2-one have been reported to exhibit a range of activities, including antimicrobial and antiviral properties.

The primary utility of this compound in drug development lies in its role as a constrained dipeptide isostere. The rigid cyclic structure can be used to lock the conformation of a peptide backbone, which can lead to:

-

Increased Receptor Affinity and Selectivity: By pre-organizing the pharmacophoric groups in a bioactive conformation.

-

Enhanced Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

-

Improved Pharmacokinetic Properties: The constrained nature can influence properties such as cell permeability and oral bioavailability.

Potential Signaling Pathway Involvement (Hypothetical)

Given that this molecule is a constrained amino acid analogue, it could potentially be incorporated into peptides designed to target specific protein-protein interactions or enzyme active sites. The signaling pathway that such a modified peptide would modulate is entirely dependent on the target protein.

Caption: Hypothetical workflow illustrating the use of the title compound in drug development.

Conclusion

This compound is a valuable chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics. While direct biological activity data for this specific molecule is scarce, its structural features make it a promising tool for medicinal chemists aiming to enhance the therapeutic properties of peptide-based drugs. Further research into the synthesis of novel bioactive compounds incorporating this scaffold is warranted to fully explore its potential in drug discovery and development. The elucidation of its precise synthetic route and comprehensive characterization will be crucial for its broader application in the scientific community.

References

- 1. Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic Acid (CAS 634614-25-8)

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, with CAS number 634614-25-8, is a chiral organic compound primarily utilized as a high-purity intermediate in the synthesis of peptides and heterocyclic molecules. While the broader class of imidazolidinone derivatives has garnered significant interest in medicinal chemistry for a range of biological activities, specific pharmacological data, and detailed experimental protocols for this particular compound are not extensively documented in publicly accessible literature. This guide provides a comprehensive overview of its chemical properties and contextualizes its potential applications based on the activities of structurally related compounds.

Core Chemical Information

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, is a well-defined chemical entity available from various suppliers for research and development purposes.

| Property | Value |

| CAS Number | 634614-25-8 |

| Molecular Formula | C₁₂H₁₂N₂O₅ |

| Molecular Weight | 264.23 g/mol |

| IUPAC Name | (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid |

| Synonyms | This compound, (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylicacid |

| Appearance | Typically a solid |

| Purity | Commercially available in high purity (e.g., ≥95%) |

Synthesis and Chemical Profile

This compound is a chiral building block, meaning it has a specific three-dimensional arrangement that is often crucial for biological activity. The "(R)" designation in its name refers to the stereochemistry at the chiral center. It is used in asymmetric synthesis to introduce this specific chirality into larger, more complex molecules. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis, which can be removed under specific conditions.

While detailed, step-by-step synthesis protocols for this specific compound are proprietary to chemical manufacturers, the general synthesis of chiral imidazolidinones is well-established in organic chemistry literature. These methods often involve the cyclization of protected amino acids or their derivatives.

Potential Biological and Pharmacological Significance (Contextual)

Imidazolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain substituted imidazolidines have shown promise as anti-inflammatory and pain-relieving agents.

-

Anticancer Activity: The imidazolidine nucleus can interact with DNA, and some derivatives have been investigated for their potential to control cell cycle progression, making them candidates for cancer therapy.[1]

-

Antimicrobial Properties: Various compounds containing the imidazolidine ring have been explored for their activity against bacteria and other microbes.

It is plausible that (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid could be used as a starting material or intermediate in the synthesis of novel drug candidates targeting these or other therapeutic areas.

Experimental Protocols and Data

As of the latest available information, there are no published, detailed experimental protocols or quantitative biological data (e.g., IC₅₀, Kᵢ values) specifically for CAS 634614-25-8. Researchers utilizing this compound would be at the forefront of investigating its potential biological effects.

Future Research Directions

The lack of public data on the biological activity of (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid presents an opportunity for novel research. A logical experimental workflow to characterize this compound would be:

Caption: A potential workflow for the biological investigation of CAS 634614-25-8.

This workflow would begin with the procurement and rigorous analytical characterization of the compound. Subsequently, it would be subjected to a battery of biological assays to identify any potential "hits." Positive results would then trigger medicinal chemistry efforts to synthesize analogs and establish a structure-activity relationship (SAR), ultimately leading to preclinical evaluation of optimized compounds.

Conclusion

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 634614-25-8) is a chiral synthetic building block with potential for use in drug discovery, owing to the established biological relevance of the imidazolidinone scaffold. While direct biological data for this specific compound is currently lacking in the public domain, its chemical properties make it a valuable tool for synthetic and medicinal chemists. Future research is needed to elucidate any intrinsic biological activity and to explore its utility in the development of novel therapeutic agents.

References

Technical Guide for the Analysis of a Novel Compound with Molecular Formula C12H12N2O5

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecular formula C12H12N2O5 suggests a compound with a significant degree of unsaturation and heteroatom content, indicating the potential for diverse chemical structures and biological activities. The high oxygen-to-carbon ratio and the presence of nitrogen are features often found in biologically active molecules, including many pharmaceuticals and natural products. The presence of two nitrogen atoms and five oxygen atoms could imply functional groups such as nitro groups, amides, esters, ethers, and carboxylic acids within a variety of carbocyclic or heterocyclic frameworks.

This guide provides a comprehensive framework for the structural elucidation, characterization, and preliminary biological evaluation of a novel compound with the molecular formula C12H12N2O5. It outlines a systematic approach employing modern analytical techniques and proposes potential avenues for investigating its biological significance, particularly drawing parallels with known nitroaromatic compounds which can exhibit a range of bioactivities.

Postulated Isomeric Structures

Given the molecular formula C12H12N2O5, several isomeric structures are plausible. The high degree of unsaturation (seven degrees) suggests the presence of aromatic rings and/or multiple double and triple bonds or additional rings. Some representative postulated structures include derivatives of dinitrophenol and heterocyclic systems.

-

Structure A: 4,6-dinitro-2-(p-tolyl)phenol: A derivative of dinitrophenol, which is known for its biological activities.

-

Structure B: 1-methoxy-2,4-dinitro-5-phenylbenzene: An ether-linked dinitroaromatic compound.

-

Structure C: N-(4-hydroxy-3-nitrophenyl)-4-nitrobenzamide: An amide-containing dinitrophenyl derivative.

-

Structure D: 5-nitro-2-(4-nitrophenoxy)anisole: A diaryl ether with two nitro groups.

Analytical Characterization Workflow

A systematic workflow is crucial for the unambiguous identification and characterization of a novel compound. The following workflow outlines the key steps from sample receipt to structure confirmation.

Caption: Analytical workflow for the structural elucidation of C12H12N2O5.

Spectroscopic Data Analysis

Spectroscopic analysis is the cornerstone of chemical characterization. The following tables summarize the expected data for the postulated isomers.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.[1][2]

| Parameter | Expected Value |

| Molecular Formula | C12H12N2O5 |

| Monoisotopic Mass | 264.0746 g/mol |

| Nominal Mass | 264 g/mol |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Postulated Structure(s) |

| O-H Stretch (phenol) | 3200-3600 (broad) | A, C |

| C-H Stretch (aromatic) | 3000-3100 | A, B, C, D |

| C-H Stretch (aliphatic) | 2850-3000 | A, B, D |

| N-H Stretch (amide) | 3300-3500 | C |

| C=O Stretch (amide) | 1630-1695 | C |

| C=C Stretch (aromatic) | 1450-1600 | A, B, C, D |

| N-O Stretch (nitro) | 1500-1570 (asymmetric), 1300-1370 (symmetric) | A, B, C, D |

| C-O Stretch (ether) | 1000-1300 | B, D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6][7]

| Postulated Structure | Expected ¹H NMR Signals (ppm, multiplicity) | Expected ¹³C NMR Signals (ppm) |

| A | Aromatic protons (multiple signals, 7.0-9.0), Methyl protons (singlet, ~2.4), Phenolic proton (broad singlet) | Aromatic carbons (110-160), Methyl carbon (~20) |

| B | Aromatic protons (multiple signals, 7.0-9.0), Methoxy protons (singlet, ~3.9) | Aromatic carbons (110-160), Methoxy carbon (~56) |

| C | Aromatic protons (multiple signals, 7.0-9.0), Amide proton (broad singlet), Phenolic proton (broad singlet) | Aromatic carbons (110-160), Carbonyl carbon (~165) |

| D | Aromatic protons (multiple signals, 7.0-9.0), Methoxy protons (singlet, ~3.9) | Aromatic carbons (110-160), Methoxy carbon (~56) |

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or TOF analyzer.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Method: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use a suitable ionization technique, such as electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use software to confirm the elemental composition.[8][9]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Method: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Method: Acquire ¹H, ¹³C, and DEPT spectra. If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

-

Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the structure of the molecule.[12][13]

Potential Biological Activities and Mechanisms of Action

Nitroaromatic compounds are known to possess a wide range of biological activities, often related to their ability to undergo enzymatic reduction.[14][15] The presence of nitro groups in the postulated structures for C12H12N2O5 suggests potential for similar bioactivities.

-

Antimicrobial Activity: Many nitroaromatic compounds are used as antibiotics and antiparasitic agents. Their mechanism often involves the reduction of the nitro group to cytotoxic nitroso and hydroxylamine intermediates.[16]

-

Anticancer Activity: Some nitroaromatic compounds act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.

-

Signaling Molecules: Certain nitroaromatic compounds can act as signaling molecules in various biological systems.[17]

A potential mechanism of action for a nitroaromatic compound involves the generation of reactive oxygen species (ROS) following enzymatic reduction, leading to cellular stress and apoptosis.

Caption: Hypothetical signaling pathway for C12H12N2O5-induced apoptosis.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa).

-

Materials: 96-well plates, cancer cell line, cell culture medium, C12H12N2O5, MTT reagent, DMSO, plate reader.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for 24-48 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[18]

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a bacterial strain (e.g., E. coli).

-

Materials: 96-well plates, bacterial culture, Mueller-Hinton broth, C12H12N2O5, positive control antibiotic.

-

Protocol:

-

Prepare a serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

-

-

Data Analysis: The MIC value provides a quantitative measure of the compound's antimicrobial potency.[19]

Hypothetical Synthetic Pathway

A plausible synthetic route to one of the postulated isomers, 4,6-dinitro-2-(p-tolyl)phenol (Structure A), could involve the nitration of a commercially available precursor.

Caption: Hypothetical synthesis of a C12H12N2O5 isomer via nitration.

Conclusion

The analysis of a novel compound with the molecular formula C12H12N2O5 presents an exciting opportunity for the discovery of new chemical entities with potential therapeutic applications. A systematic approach combining high-resolution analytical techniques for structural elucidation with a well-defined strategy for biological evaluation is paramount. The presence of nitroaromatic moieties in plausible isomers suggests a rich area for investigation into its antimicrobial and anticancer properties. The methodologies and workflows detailed in this guide provide a robust framework for researchers to thoroughly characterize such a compound and unlock its scientific and medicinal potential.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 4. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jchps.com [jchps.com]

- 8. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. courses.lumenlearning.com [courses.lumenlearning.com]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. axxam.com [axxam.com]

In-depth Technical Guide: (R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, a chiral heterocyclic compound, serves as a valuable building block in synthetic organic chemistry. Its rigidified cyclic structure, derived from (R)-aspartic acid, makes it a significant precursor in the stereoselective synthesis of complex molecules, including peptide mimetics and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery and development, based on available scientific literature.

Chemical and Physical Properties

(R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (4R)-3-(benzyloxycarbonyl)-2-oxo-imidazolidine-4-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4R)-3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₂N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 264.24 g/mol | --INVALID-LINK-- |

| CAS Number | 634614-25-8 | --INVALID-LINK-- |

| Appearance | Solid | General Chemical Supplier Information |

| Chirality | (R)-enantiomer | Inherent to IUPAC name |

Synthesis

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from (R)-aspartic acid.

The Ascendancy of Chiral 2-Imidazolidinones: A Technical Guide to Their Discovery, History, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis has been a central theme in organic chemistry for over a century. Among the myriad of tools developed to achieve this, chiral auxiliaries and organocatalysts have emerged as powerful and versatile platforms. This in-depth technical guide explores the discovery, history, and application of a pivotal class of these molecules: chiral 2-imidazolidinones. From their early beginnings as simple cyclic ureas to their sophisticated evolution as highly effective chiral auxiliaries and the cornerstone of Nobel Prize-winning organocatalytic methodologies, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Trajectory: From Obscurity to Acclaim

The journey of 2-imidazolidinones began modestly. The first reported synthesis of the parent achiral 2-imidazolidinone dates back to 1949, where it was prepared from urea and ethylenediamine. For decades, these compounds remained relatively obscure. However, the burgeoning field of asymmetric synthesis in the latter half of the 20th century set the stage for their renaissance.

A significant turning point came with the pioneering work of David W. C. MacMillan, who, in 2000, introduced a chiral imidazolidinone derivative as a novel organocatalyst. This research, which earned him a share of the 2021 Nobel Prize in Chemistry, demonstrated that these small organic molecules could effectively catalyze a range of asymmetric transformations with high enantioselectivity, most notably the Diels-Alder reaction. This discovery of "iminium ion catalysis" opened a new frontier in organocatalysis, providing a powerful, metal-free alternative to traditional methods.

Key Milestones in the Development of Chiral 2-Imidazolidinones:

| Year | Milestone | Key Researcher(s) | Significance |

| 1949 | First synthesis of 2-imidazolidinone. | Close | Laid the fundamental groundwork for the synthesis of the imidazolidinone scaffold. |

| 2000 | Introduction of chiral imidazolidinones as organocatalysts for the enantioselective Diels-Alder reaction. | David W. C. MacMillan | Established the principle of iminium ion catalysis and launched a new era in asymmetric organocatalysis.[1] |

| 2001-Present | Development of second-generation MacMillan catalysts and expansion of their application to a wide range of asymmetric reactions. | David W. C. MacMillan and others | Improved catalyst efficacy and broadened the scope of organocatalysis to include Friedel-Crafts alkylations, Michael additions, and more.[2] |

| Ongoing | Use of chiral 2-imidazolidinones as chiral auxiliaries in diastereoselective reactions. | Various research groups | Provided a robust and predictable method for controlling stereochemistry in reactions such as alkylations and aldol additions. |

Core Applications in Asymmetric Synthesis

Chiral 2-imidazolidinones have demonstrated their utility in two primary modes of asymmetric synthesis: as chiral auxiliaries and as organocatalysts.

Chiral 2-Imidazolidinones as Chiral Auxiliaries

In this approach, a chiral 2-imidazolidinone is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product. This method is particularly valued for its reliability and the often high diastereoselectivities achieved.

Key Asymmetric Reactions Utilizing Chiral 2-Imidazolidinone Auxiliaries:

-

Diastereoselective Alkylation: The enolates derived from N-acylated chiral 2-imidazolidinones undergo highly diastereoselective alkylation reactions. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.

-

Diastereoselective Aldol Reactions: Chiral 2-imidazolidinone auxiliaries provide excellent stereocontrol in aldol reactions, leading to the formation of syn or anti aldol products with high diastereoselectivity.

-

Diastereoselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral 2-imidazolidinone auxiliary proceeds with high diastereoselectivity.

Chiral 2-Imidazolidinones as Organocatalysts (MacMillan Catalysts)

The groundbreaking work of MacMillan demonstrated that chiral 2-imidazolidinones can act as true catalysts, participating in the reaction cycle to generate a chiral product without being consumed. The primary mechanism of action is through the formation of a transient, chiral iminium ion from an α,β-unsaturated aldehyde or ketone. This iminium ion is more reactive towards nucleophilic attack than the starting carbonyl compound and its chiral environment dictates the stereochemical outcome of the reaction.

Key Asymmetric Reactions Catalyzed by Chiral 2-Imidazolidinones:

-

Enantioselective Diels-Alder Reaction: This was the first reaction demonstrated by MacMillan to be effectively catalyzed by a chiral imidazolidinone, achieving high yields and enantioselectivities.[1]

-

Enantioselective Friedel-Crafts Alkylation: These catalysts have been successfully employed in the enantioselective alkylation of aromatic and heteroaromatic compounds.

-

Enantioselective Michael Addition: The conjugate addition of various nucleophiles to α,β-unsaturated aldehydes and ketones is efficiently catalyzed by chiral imidazolidinones.

-

Enantioselective 1,3-Dipolar Cycloadditions: These catalysts have also found application in the construction of chiral five-membered heterocyclic rings.

Quantitative Data Summary

The following tables summarize the performance of chiral 2-imidazolidinones in various asymmetric reactions, providing a snapshot of their efficacy.

Table 1: Diastereoselective Alkylation using Chiral 2-Imidazolidinone Auxiliaries

| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Benzyl bromide | NaHMDS | THF | 85 | >99:1 | [3] |

| 2 | Methyl iodide | NaHMDS | THF | 78 | >99:1 | [3] |

| 3 | Allyl bromide | NaHMDS | THF | 82 | >99:1 | [3] |

| 4 | Ethyl iodide | NaHMDS | THF | 80 | >99:1 | [3] |

Table 2: Enantioselective Diels-Alder Reaction Catalyzed by MacMillan's First-Generation Catalyst

| Entry | Diene | Dienophile | Yield (%) | endo:exo | ee (%) (endo) | ee (%) (exo) | Reference |

| 1 | Cyclopentadiene | Cinnamaldehyde | 99 | 1:1.3 | 93 | 93 | [4] |

| 2 | Cyclopentadiene | Acrolein | 82 | 5.5:1 | 89 | 86 | [1] |

| 3 | Cyclohexadiene | Crotonaldehyde | 82 | 14:1 | - | 94 | [1] |

| 4 | 1,3-Diphenylisobenzofuran | Methacrolein | 75 | 1:35 | - | 96 | [1] |

Detailed Experimental Protocols

Synthesis of a First-Generation MacMillan Catalyst: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

This protocol describes the synthesis of a commonly used first-generation MacMillan catalyst from L-phenylalanine.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Acetone

-

Ammonia (7N solution in methanol)

-

p-Toluenesulfonic acid monohydrate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

Amide Formation: To a solution of L-phenylalanine methyl ester hydrochloride in methanol, add a 7N solution of ammonia in methanol. Stir the reaction mixture at room temperature for 48 hours. Remove the solvent under reduced pressure to obtain the crude amide.

-

Imidazolidinone Formation: Dissolve the crude amide in acetone and add a catalytic amount of p-toluenesulfonic acid monohydrate. Reflux the mixture overnight.

-

Salt Formation and Purification: Cool the reaction mixture and add a solution of hydrochloric acid in ethanol. The hydrochloride salt of the imidazolidinone will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure catalyst.

General Procedure for Diastereoselective Alkylation using a Chiral 2-Imidazolidinone Auxiliary

This protocol outlines a general procedure for the alkylation of an N-acylated chiral 2-imidazolidinone.

Materials:

-

N-Acylated chiral 2-imidazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

-

Alkyl halide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Methanol

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the N-acylated chiral 2-imidazolidinone (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for the appropriate time (typically 2-4 hours, monitored by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions employing chiral 2-imidazolidinones is governed by the formation of well-defined transition states that favor one pathway over others.

Iminium Ion Catalysis in the Diels-Alder Reaction

In the MacMillan-catalyzed Diels-Alder reaction, the chiral imidazolidinone reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. The bulky substituent on the imidazolidinone ring effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face.

Caption: Mechanism of the MacMillan Organocatalyzed Diels-Alder Reaction.

Diastereoselective Alkylation via a Chelated Enolate

In diastereoselective alkylations using chiral 2-imidazolidinone auxiliaries, the formation of a rigid, chelated enolate is key. The metal cation (e.g., from the base) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted intermediate. The bulky substituent on the auxiliary then directs the incoming electrophile to the opposite face.

Caption: Workflow for Diastereoselective Alkylation.

Applications in Drug Development

The high stereoselectivity and operational simplicity associated with chiral 2-imidazolidinone chemistry have made it an attractive strategy in the synthesis of complex, biologically active molecules, including pharmaceuticals. The ability to reliably set stereocenters is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While specific, large-scale industrial applications are often proprietary, the literature contains numerous examples of the use of this methodology in the synthesis of natural products and key intermediates for drug discovery programs. The development of solid-supported and recoverable versions of both the chiral auxiliaries and the organocatalysts further enhances their appeal for process chemistry and large-scale synthesis.

Conclusion

Chiral 2-imidazolidinones have undergone a remarkable transformation from simple laboratory curiosities to indispensable tools in the field of asymmetric synthesis. Their dual utility as both reliable chiral auxiliaries and highly effective organocatalysts has solidified their place in the modern synthetic chemist's toolbox. The foundational discoveries and subsequent developments in this area continue to inspire new research and provide elegant solutions to the enduring challenge of stereochemical control, with significant implications for the future of drug discovery and development.

References

The Unseen Potential: A Technical Guide to the Biological Significance of Imidazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of imidazolidinone derivatives, focusing on their anticancer, antiviral, antimicrobial, and immunomodulatory properties. We delve into the molecular mechanisms underpinning these activities, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

A Spectrum of Therapeutic Applications

Imidazolidinone derivatives have been extensively investigated and have shown promise in a variety of therapeutic areas. Their biological significance stems from their ability to interact with a wide range of biological targets, leading to the modulation of critical cellular processes.

Anticancer Activity: A significant body of research highlights the potential of imidazolidinone derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the cervix, colon, and glioblastoma.[1] One of the key mechanisms of their anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] Specifically, certain 4-imidazolidinone derivatives have been found to trigger apoptosis through a reactive oxygen species (ROS)-dependent pathway in colorectal cancer cells.[1] This involves the generation of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial-mediated apoptosis.[1] Furthermore, imidazolidinone derivatives have been shown to regulate cell cycle progression and interact directly with DNA, thereby controlling the replication process in cancer cells.[2]

Antiviral Activity: The imidazolidinone scaffold is a cornerstone in the development of antiviral drugs. Derivatives have demonstrated potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus 71 (EV71).[3] In the context of HIV, imidazolidinone derivatives act as non-peptidic protease inhibitors, targeting the HIV aspartic protease, a crucial enzyme for viral maturation.[3] They also function as CCR5 co-receptor antagonists, preventing the virus from entering host cells.[3] Against HCV and dengue virus, these compounds inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively, both of which are essential for viral replication.[3] For EV71, pyridyl-imidazolidinones specifically target the viral capsid protein VP1, thereby inhibiting viral adsorption and uncoating.[3]

Antimicrobial and Antifungal Activity: Several imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, with some exhibiting efficacy comparable to standard antimicrobial agents.[4][5] The core imidazolidinone moiety is believed to be a key contributor to their antimicrobial effects.[4]

Immunomodulatory Activity: Imidazolidinone derivatives have also been explored for their potential to modulate the immune system. Certain derivatives of imidazolidine-2,4-dione have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell receptor (TCR) signaling.[6] By inhibiting LYP, these compounds can enhance T-cell activation, suggesting their potential as therapeutic agents for autoimmune diseases.[6]

Quantitative Bioactivity Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative imidazolidinone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Imidazolidinone Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colorectal) | MTT | 9.44 | [7] |

| Compound 9r | SW620 (Colorectal) | MTT | 10.95 | [7] |

| Imidazopyridine-thiazolidinone 6h | MCF-7 (Breast) | MTT | - | [8] |

| Imidazopyridine-thiazolidinone 5h | A549 (Lung) | MTT | - | [8] |

| Imidazopyridine-thiazolidinone 6f | DU145 (Prostate) | MTT | - | [8] |

Table 2: Antiviral Activity of Imidazolidinone Derivatives

| Compound Class | Virus | Target | EC50 (µM) | Reference |

| Pyridyl-imidazolidinones | Enterovirus 71 (EV71) | VP1 Capsid Protein | - | [3] |

| Imidazolidinone Derivatives | HIV | Aspartic Protease, CCR5 | - | [3] |

| Imidazolidinone Derivatives | Hepatitis C Virus (HCV) | NS3 Serine Protease | - | [3] |

| Imidazolidinone Derivatives | Dengue Virus | NS2B-NS3 Protease | - | [3] |

Table 3: Antimicrobial and Antifungal Activity of Imidazolidinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | Various bacteria and fungi | - | [4][5] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Various bacteria and fungi | - | [4][5] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of imidazolidinone derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazolidinone derivatives.

Synthesis of 4-Imidazolidinone Derivatives with Anticancer Activity

A general protocol for the synthesis of 4-imidazolidinone derivatives is as follows:

-

Step 1: Synthesis of Schiff Base: An equimolar mixture of an appropriate aromatic aldehyde and a primary amine is refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and dried.

-

Step 2: Cyclization Reaction: The synthesized Schiff base is then reacted with an α-amino acid ester hydrochloride and a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 24-48 hours.

-

Step 3: Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-imidazolidinone derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a general workflow for the synthesis of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the imidazolidinone derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with the imidazolidinone derivative are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

Imidazolidinone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and immunomodulatory agents warrants further investigation and development. The ability to readily modify the core imidazolidinone structure allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as conducting preclinical and clinical studies to translate their therapeutic potential into novel treatments for a range of human diseases. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire further research in this exciting field of drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HIV lifecycle in detail | HIV i-Base [i-base.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids

An in-depth technical guide or whitepaper on the core of N-Cbz protected amino acids.

A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.

A Historical Breakthrough in Peptide Chemistry

The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge.[1] The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.[1]

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids.[1][2] This innovation was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[1] The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure.[1] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis (SPPS) and continues to be a vital tool in the synthetic chemist's arsenal.[1][3]

Synthesis of N-Cbz Protected Amino Acids

The introduction of the Cbz group converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.[1][4] The most common method for this transformation is the Schotten-Baumann reaction.

The standard procedure for the N-protection of amino acids with the Cbz group utilizes the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in a biphasic system with an aqueous base.[1][5] The base serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10, which is crucial to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[5]

Figure 1: General scheme for N-Cbz protection via the Schotten-Baumann reaction.

-

Materials:

-

Amino acid (1.0 eq)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

The amino acid is dissolved in an aqueous solution of sodium carbonate or bicarbonate at 0 °C.

-

Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred overnight.[1]

-

The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate.[1]

-

The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with dilute HCl, causing the N-Cbz protected amino acid to precipitate.[1]

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.[1]

-

Further purification can be achieved by recrystallization.[1]

-

While the Schotten-Baumann reaction is prevalent, other methods have been developed for specific applications:

-

Non-alkaline Conditions: To avoid issues with base-sensitive substrates, methods using a catalytic amount of iodine or PEG-600 as a reaction medium have been developed, providing high yields under mild, non-alkaline conditions.[5]

-

Activated Esters: Reagents like N-benzylsuccinimidyl carbonate (Cbz-OSu) can also be used to introduce the Cbz group.[4][5]

Deprotection of the N-Cbz Group

The true elegance of the Cbz group is revealed in its selective removal.[1] Several methods are available, allowing for deprotection under various conditions, which is critical for orthogonal strategies in complex syntheses.

This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.[1][6] In the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1][4]

Figure 2: Deprotection of the N-Cbz group via catalytic hydrogenolysis.

-

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

-

Celite or another filtration aid

-

-

Procedure:

-

Dissolve the N-Cbz protected substrate in a suitable solvent in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.[7]

-

Maintain a positive pressure of hydrogen gas and stir the mixture vigorously at room temperature.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1][7]

-

Concentrate the filtrate under reduced pressure to afford the deprotected amine.[1]

-

This method avoids the need for gaseous hydrogen, using a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene in the presence of a catalyst (typically Pd/C).[7][8][9][10] It is a convenient and often faster alternative to standard hydrogenolysis.[8][11]

-

Materials:

-

N-Cbz protected substrate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10-20 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Formic acid (HCOOH) or Ammonium formate (2-5 eq)

-

-

Procedure:

-

Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

To the stirred suspension, add the hydrogen donor (e.g., formic acid) dropwise at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For molecules containing functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes), acidolysis provides an alternative.[1] A common reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH), which cleaves the Cbz group, typically within 1-2 hours at room temperature.[1][5]

-

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether (for precipitation)

-

-

Procedure:

-

Dissolve the N-Cbz protected amino acid in a solution of 33% HBr in acetic acid at room temperature.

-

Allow the reaction to proceed for 1-2 hours.

-

Precipitate the deprotected amino acid hydrobromide salt by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Milder, more recent methods employ Lewis acids. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups with good functional group tolerance, even in the presence of reducible groups.[1][5][12] This method is cost-effective, scalable, and can be performed at room temperature.[12]

-

Materials:

-

N-Cbz protected amino acid (1.0 eq)

-

Aluminum chloride (AlCl₃) (1.5-3.0 eq)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the N-Cbz protected amino acid in HFIP at room temperature.

-

Add aluminum chloride portion-wise to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).

-

Dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amino acid.

-

Quantitative Data Summary

The efficiency of protection and deprotection reactions can vary significantly based on the substrate and conditions used. The following tables summarize representative quantitative data from the literature.

Table 1: N-Cbz Protection Yields for Various Amino Acids

| Amino Acid | Protection Method | Base | Yield (%) | Reference |

|---|---|---|---|---|

| L-Cyclohexylglycine | Cbz-Cl, Water | 20% NaOH | 82.3% | [13] |

| Generic Amino Alcohols | Cbz-Cl, THF | NaHCO₃ | Good | [14] |

| Various Amines | Cbz-Cl, Water | None (β-Cyclodextrin catalyst) | High | [15] |

| Various Amines | Cbz-Cl, THF/H₂O | NaHCO₃ | 90% |[4] |

Table 2: Comparison of N-Cbz Deprotection Methods

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | EtOAc:EtOH:AcOH | 80°C | 3.5 h (flow) | 92% | [16] |

| Hydrogenolysis | 5% Pd/C | H₂ (1 atm) | Methanol | RT | 40 h | - | [4] |

| Transfer Hydrogenation | Pd/C | Ammonium Formate | Isopropanol (MW) | - | 10 min | - | [8] |